molecular formula C12H11NO B11906632 3-(Quinolin-3-yl)prop-2-en-1-ol

3-(Quinolin-3-yl)prop-2-en-1-ol

Katalognummer: B11906632
Molekulargewicht: 185.22 g/mol
InChI-Schlüssel: POWFQRDLWMFWPX-ONEGZZNKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Quinolin-3-yl)prop-2-en-1-ol is an organic compound that features a quinoline ring system attached to a propenol group The quinoline ring is a heterocyclic aromatic organic compound with a nitrogen atom at position 1

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Quinolin-3-yl)prop-2-en-1-ol can be achieved through several methods. One common approach involves the reaction of quinoline derivatives with propenol precursors under specific conditions. For instance, a one-pot, solvent-free, and catalyst-free synthesis method has been reported, which involves the reaction of chloro aldehydes, ketones, and piperidine under microwave irradiation . This method offers high yields and shorter reaction times, making it an efficient and environmentally friendly approach.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solvent-free conditions is particularly advantageous in industrial settings due to reduced environmental impact and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Quinolin-3-yl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into saturated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and material science.

Wissenschaftliche Forschungsanwendungen

3-(Quinolin-3-yl)prop-2-en-1-ol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(Quinolin-3-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, the compound can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinoline: A heterocyclic aromatic compound with a nitrogen atom at position 1.

    2-(Quinolin-3-yl)prop-2-en-1-ol: A similar compound with a different substitution pattern on the quinoline ring.

    3-(Quinolin-2-yl)prop-2-en-1-ol: Another similar compound with the quinoline ring attached at a different position.

Uniqueness

3-(Quinolin-3-yl)prop-2-en-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it valuable in medicinal chemistry and other scientific research fields.

Eigenschaften

Molekularformel

C12H11NO

Molekulargewicht

185.22 g/mol

IUPAC-Name

(E)-3-quinolin-3-ylprop-2-en-1-ol

InChI

InChI=1S/C12H11NO/c14-7-3-4-10-8-11-5-1-2-6-12(11)13-9-10/h1-6,8-9,14H,7H2/b4-3+

InChI-Schlüssel

POWFQRDLWMFWPX-ONEGZZNKSA-N

Isomerische SMILES

C1=CC=C2C(=C1)C=C(C=N2)/C=C/CO

Kanonische SMILES

C1=CC=C2C(=C1)C=C(C=N2)C=CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.